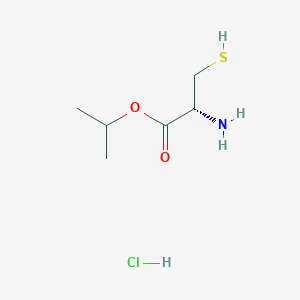

L-Cysteine isopropyl ester hydrochloride

Description

Significance of L-Cysteine Esters in Chemical and Biochemical Sciences

The esterification of L-cysteine to form derivatives like its isopropyl ester is significant for several reasons. The primary amino acid, L-cysteine, contains a thiol group (-SH) that is highly reactive and participates in numerous biological functions, including the formation of disulfide bonds in proteins and acting as a precursor to the antioxidant glutathione (B108866). nih.gov However, the charge and polarity of L-cysteine can limit its utility in certain experimental contexts, such as crossing cellular membranes or solubility in organic solvents.

L-cysteine esters, by modifying the carboxyl group, can enhance the lipophilicity of the molecule. This increased lipophilicity can improve cell permeability, a crucial factor in drug delivery research. frontiersin.orgjax.org For instance, L-cysteine esters have been investigated for their ability to penetrate cells and deliver the therapeutic benefits of L-cysteine, such as antioxidant effects, more efficiently than the parent amino acid. nih.gov Furthermore, these esters are valuable intermediates in peptide synthesis and the chemical modification of polymers for biomedical applications. nih.govnih.gov

In the context of drug delivery systems, studies on ibuprofenates derived from amino acid esters have shown that the isopropyl chain can optimize skin permeability, water solubility, and biodegradability in comparison to other alkyl esters like ethyl or methyl esters. The modification of polymers with L-cysteine derivatives, including its esters, has been shown to significantly enhance their mucoadhesive properties, which is beneficial for targeted drug delivery to mucosal surfaces. nih.gov

Overview of Research Paradigms and Methodological Approaches for Amino Acid Esters

The study of amino acid esters, including L-cysteine isopropyl ester hydrochloride, involves various research paradigms and methodological approaches, primarily centered around their synthesis and application.

Synthesis: The synthesis of amino acid esters is a fundamental process in organic chemistry. A common method is Fischer esterification, where the amino acid reacts with an alcohol (in this case, isopropanol) in the presence of an acid catalyst. A patented method for synthesizing this compound involves the use of thionyl chloride and alumina (B75360) as a catalytic system to drive the esterification of L-cysteine with isopropanol (B130326) under acidic conditions. Another approach in peptide chemistry involves the use of Fmoc-protected cysteine esters for solid-phase peptide synthesis (SPPS). In this method, the protected amino acid ester is anchored to a resin, and the peptide chain is elongated. This technique allows for the synthesis of peptides with C-terminal cysteine esters, including isopropyl esters. nih.gov

Applications in Research:

Peptide Synthesis: L-cysteine isopropyl ester, particularly its Fmoc-protected form, is utilized in SPPS to create peptides with a C-terminal isopropyl ester modification. nih.gov This allows researchers to study the effects of this specific modification on the peptide's biological activity. Research has demonstrated the synthesis of analogs of the yeast mating pheromone a-factor (B1252094) with different C-terminal alkyl esters, including the isopropyl ester, to evaluate their biological activity. nih.gov

Drug Delivery: As mentioned, the physicochemical properties of L-cysteine esters make them suitable candidates for prodrugs and components of drug delivery systems. Their enhanced lipophilicity and ability to cross biological membranes are key areas of investigation.

Bioconjugation: The thiol group of L-cysteine esters remains available for conjugation to other molecules, such as polymers or fatty acids. This allows for the creation of new biomaterials with specific properties, like enhanced mucoadhesion or self-assembly capabilities. nih.govmdpi.com

The table below summarizes the research applications of L-cysteine esters, with a focus on findings relevant to the isopropyl variant.

| Research Area | Key Findings | Relevant Ester(s) |

|---|---|---|

| Peptide Synthesis | Fmoc-protected cysteine esters can be used in solid-phase synthesis to produce peptides with C-terminal ester modifications. The isopropyl ester analog of the a-factor peptide showed near-wild type activity in a yeast-mating assay. nih.gov | Isopropyl ester, Methyl ester, Ethyl ester, Benzyl ester nih.gov |

| Transdermal Drug Delivery | In studies of ibuprofenates derived from amino acid esters, the isopropyl chain was found to optimize skin permeability, water solubility, and biodegradability compared to longer or shorter alkyl chains. | Isopropyl ester |

| Mucoadhesive Polymers | Conjugation of L-cysteine and its derivatives to polymers significantly increases their tissue adhesion, particularly mucoadhesion, which is beneficial for drug delivery systems. nih.gov | General L-cysteine esters nih.gov |

| Cellular Antioxidant Delivery | Cell-penetrant L-thiol esters, such as L-cysteine ethyl ester, can effectively deliver L-cysteine into cells, where it can exert its biological effects, such as attenuating physical dependence on morphine in animal models. nih.gov | Ethyl ester nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO2S |

|---|---|

Molecular Weight |

199.70 g/mol |

IUPAC Name |

propan-2-yl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-4(2)9-6(8)5(7)3-10;/h4-5,10H,3,7H2,1-2H3;1H/t5-;/m0./s1 |

InChI Key |

IDJFNDBWTCNZHE-JEDNCBNOSA-N |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CS)N.Cl |

Canonical SMILES |

CC(C)OC(=O)C(CS)N.Cl |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of L Cysteine Isopropyl Ester Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of L-cysteine isopropyl ester hydrochloride, enabling its separation from related compounds and precise quantification. The choice of technique depends on the analytical objective, such as purity assessment or trace-level detection in complex matrices.

High-Performance Liquid Chromatography (HPLC) Applications for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for determining the purity and assay of this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection is typically performed at low wavelengths, around 200-210 nm. google.comsielc.com Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. insights.bio

A significant challenge in the analysis of cysteine and its esters is the susceptibility of the thiol group to oxidation, which can lead to the formation of the corresponding disulfide dimer, L-cystine diisopropyl ester. longdom.org Therefore, sample preparation and mobile phase conditions must be carefully controlled to ensure stability. The use of acidic mobile phases, often containing trifluoroacetic acid (TFA), helps to suppress the ionization of the free amine and improve peak shape. insights.bio

For enhanced sensitivity and specificity, pre-column derivatization can be employed. Reagents that react with the primary amine group, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), introduce a highly UV-absorbent moiety, allowing for detection at higher wavelengths (e.g., 265 nm) where interference is lower. longdom.org This approach is particularly valuable for quantifying low levels of the compound.

Below is a table summarizing typical HPLC conditions for the analysis of L-cysteine esters.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water containing an acid modifier (e.g., 0.1% TFA) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 35 °C |

| Detection Wavelength | 200-210 nm (underivatized) or 265 nm (FMOC derivative) |

| Injection Volume | 10 - 20 µL |

Ion-Exchange Chromatography with Post-Column Derivatization for Amino Acid Analysis

Ion-exchange chromatography (IEC) is a classic and robust method for the analysis of amino acids and their derivatives, including this compound. europa.eu This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. The positively charged amino group of the cysteine ester allows it to bind to a cation-exchange resin. google.com

Elution is achieved by increasing the ionic strength or pH of the mobile phase, which disrupts the electrostatic interaction between the analyte and the stationary phase. 193.16.218 The separation of cysteine derivatives can be sensitive to both pH and temperature, requiring careful optimization to achieve resolution from other amino acids or related substances. 193.16.218

Following separation on the column, the eluent is mixed with a derivatizing agent to enable detection. A common post-column derivatization reagent is ninhydrin (B49086). When heated with amino acids, ninhydrin produces a deeply colored purple product (Ruhemann's purple), which can be detected colorimetrically around 570 nm. europa.eu This method is highly specific for primary and secondary amines and is a standard procedure for amino acid analysis in official compendia. europa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Thiol-Containing Compounds and Derivatized Forms

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of this compound. This technique is particularly powerful for analyzing complex samples and for confirming the identity of the compound and its potential impurities or metabolites.

Due to the high reactivity of the thiol group, derivatization is often performed prior to analysis to form a stable adduct. nih.govresearchgate.net This step prevents the oxidation of the thiol to a disulfide and can improve chromatographic performance and ionization efficiency. nih.gov Reagents like monobromobimane (B13751) specifically target the thiol group, yielding a fluorescent and readily ionizable derivative. nih.govresearchgate.net

In LC-MS/MS analysis, the derivatized compound is first separated by HPLC and then introduced into the mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the derivatized analyte) is selected and fragmented, and a characteristic product ion is monitored. nih.govresearchgate.net This process provides two levels of mass confirmation, resulting in very high specificity and low limits of detection. The mass spectrum of underivatized L-cysteine shows a protonated molecular ion [M+H]⁺ at an m/z of 122.03; for the isopropyl ester, this would be expected at m/z 164.07. juniperpublishers.com

A summary of typical LC-MS/MS parameters is provided below.

| Parameter | Typical Conditions |

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) with a water/acetonitrile gradient containing formic acid. nih.govresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive mode. researchgate.net |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | Specific m/z for the derivatized or underivatized L-cysteine isopropyl ester |

| Product Ion | Characteristic fragment ion resulting from collision-induced dissociation |

Spectroscopic Investigations of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods probe the molecular vibrations and nuclear spin environments within the molecule, providing a detailed fingerprint of its chemical structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Chemical Composition

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques are complementary and probe the vibrational modes of the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. The FTIR spectrum of a cysteine ester hydrochloride would exhibit characteristic absorption bands. Key vibrations include the S-H stretch, which is typically weak and appears around 2550 cm⁻¹. researchgate.net The ester carbonyl (C=O) stretch is a strong band usually found in the 1730-1750 cm⁻¹ region. Other important bands include the N-H stretches from the protonated amine group (-NH₃⁺) appearing as a broad band around 3000 cm⁻¹, and C-O stretching of the ester. researchgate.net

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For a cysteine derivative, the S-H stretch is a prominent feature in the Raman spectrum. researchgate.net The disulfide (S-S) bond, should it form through oxidation, gives a characteristic Raman signal around 500 cm⁻¹, making Raman spectroscopy an excellent tool for detecting this critical impurity. vub.be

The table below lists key vibrational frequencies for L-cysteine esters.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Sulfhydryl (S-H) | Stretching | ~2550 | ~2570 |

| Ester Carbonyl (C=O) | Stretching | 1730 - 1750 | 1730 - 1750 |

| Protonated Amine (NH₃⁺) | N-H Stretching | 2800 - 3100 (broad) | - |

| Protonated Amine (NH₃⁺) | N-H Bending | ~1600, ~1500 | - |

| Alkyl (C-H) | Stretching | 2850 - 3000 | 2850 - 3000 |

| Ester (C-O) | Stretching | 1100 - 1300 | - |

| Disulfide (S-S) | Stretching | - | ~500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, each unique proton environment gives rise to a distinct signal. For this compound, one would expect to see a doublet for the two methyl groups of the isopropyl ester, a multiplet (septet) for the single proton on the isopropyl group, and signals corresponding to the protons on the α- and β-carbons of the cysteine backbone. The chemical shifts and coupling patterns (splitting) of these signals confirm the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the different carbon environments. Distinct signals would be observed for the carbonyl carbon of the ester, the α- and β-carbons of the cysteine moiety, and the carbons of the isopropyl group. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing far downfield.

NMR is also an invaluable tool for monitoring the esterification reaction of L-cysteine. By taking spectra of the reaction mixture over time, the disappearance of signals from the starting material and the appearance of new signals corresponding to the ester product can be tracked to determine reaction completion and identify any by-products. mdpi.com

Expected ¹H and ¹³C NMR chemical shifts are summarized in the following table.

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| Isopropyl -CH₃ | ¹H | ~1.2 - 1.3 | Doublet |

| Isopropyl -CH | ¹H | ~4.9 - 5.1 | Septet |

| Cysteine β-CH₂ | ¹H | ~3.0 - 3.3 | Multiplet |

| Cysteine α-CH | ¹H | ~4.2 - 4.4 | Multiplet |

| Ester C=O | ¹³C | ~170 - 172 | - |

| Cysteine α-CH | ¹³C | ~53 - 55 | - |

| Isopropyl -CH | ¹³C | ~70 - 72 | - |

| Cysteine β-CH₂ | ¹³C | ~25 - 28 | - |

| Isopropyl -CH₃ | ¹³C | ~21 - 23 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For this compound, the absorption of UV radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The chromophores present in the molecule—namely the ester carbonyl group (C=O) and the sulfur atom with its non-bonding electrons (lone pairs)—are responsible for its characteristic UV absorption.

The primary electronic transitions observed for compounds of this type are n → σ* and n → π*.

n → σ Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur or oxygen atoms, to an anti-bonding sigma orbital (σ*). Saturated compounds with atoms containing lone pairs are capable of these transitions, which typically require high energy and occur at shorter wavelengths, often in the 150-250 nm range. shu.ac.uk

n → π Transitions:* The ester carbonyl group contains both non-bonding electrons (on the oxygen atom) and a π-system. An n → π* transition involves moving an electron from a non-bonding orbital to an anti-bonding pi orbital (π). These transitions are characteristic of molecules containing unsaturated functional groups. shu.ac.uk They are typically of lower energy than n → σ transitions and result in absorption peaks in the experimentally accessible region of 200-700 nm. shu.ac.uk

While specific spectral data for this compound is not extensively published, analysis of related compounds such as N-acetyl-L-cysteine methyl ester shows UV absorption features. For instance, N-acetyl-L-cysteine methyl ester in water exhibits an absorption band around 230-240 nm, which can be attributed to these electronic transitions. researchgate.net The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity; n → π* transitions, for example, often exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk

Table 1: Typical Electronic Transitions in Cysteine Esters

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Chromophore |

|---|---|---|---|

| n → σ* | Non-bonding to anti-bonding sigma | 150 - 250 | C-S, C-O |

Advanced Surface Characterization Techniques: X-ray Photoelectron Spectroscopy (XPS) and High-Resolution Transmission Electron Microscopy (HRTEM) for Nanomaterial Interactions

The interaction of this compound with nanomaterials is critical for applications in drug delivery, biosensing, and catalysis. XPS and HRTEM are powerful techniques for characterizing these interactions at the atomic and molecular levels.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative information about the elemental composition and chemical states of atoms on a material's surface. When this compound interacts with a nanomaterial, such as gold nanoparticles, XPS can confirm the presence of the molecule on the surface and elucidate the nature of the chemical bonding.

Studies on the interaction of L-cysteine with gold surfaces have shown that the thiol (-SH) group is the primary site of interaction, forming a strong gold-thiolate (Au-S) bond. researchgate.netrsc.org High-resolution XPS scans of the S 2p, N 1s, C 1s, and O 1s regions provide detailed chemical state information.

S 2p Spectrum: The binding energy of the S 2p peak is highly indicative of the chemical environment of the sulfur atom. The deprotonation of the thiol group and subsequent bond formation with a metal surface results in a characteristic shift in the S 2p binding energy compared to the free molecule. researchgate.net

N 1s Spectrum: The N 1s spectrum can distinguish between the protonated amino group (-NH3+) in the hydrochloride salt and a neutral amino group (-NH2). This is crucial for understanding the acid-base chemistry at the interface.

O 1s and C 1s Spectra: These spectra provide information about the ester and carboxylate functionalities, helping to determine if these groups are involved in surface interactions. researchgate.net

Table 2: Representative XPS Binding Energies for L-cysteine Adsorbed on a Gold Surface

| Core Level | Binding Energy (eV) | Assignment |

|---|---|---|

| S 2p3/2 | ~162.0 | Thiolate (Au-S bond) |

| S 2p3/2 | ~163.5 | Unbound Thiol (-SH) |

| N 1s | ~401.5 | Protonated Amine (-NH3+) |

| C 1s | ~288.0 | Carboxyl/Ester Carbon (O=C-O) |

| O 1s | ~532.0 | Carboxyl/Ester Oxygen (C=O) |

Note: Binding energies are approximate and can vary based on the specific substrate and instrument calibration.

High-Resolution Transmission Electron Microscopy (HRTEM)

HRTEM allows for the direct visualization of nanomaterials at the atomic scale. When this compound is used to functionalize nanoparticles, HRTEM can be used to observe the resulting morphology. It can confirm whether the molecules form a uniform coating, induce aggregation, or alter the crystalline structure of the nanoparticle surface. For example, in studies involving L-cysteine and gold nanoparticles, HRTEM can visualize the aggregation of nanoparticles induced by the amino acid, confirming the interaction between the molecule and the colloidal particles. nih.gov

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential in Colloidal Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter (particle size) and size distribution of particles in a colloidal suspension. materials-talks.comnorlab.com It is also used to determine the zeta potential, which is a measure of the magnitude of the electrostatic charge on the particle surface and a key indicator of colloidal stability. wyatt.com

When this compound is used in formulations with nanoparticles or liposomes, DLS is essential for characterization.

Particle Size: The adsorption of the molecule onto a nanoparticle surface will increase its hydrodynamic diameter. DLS can precisely measure this change, providing evidence of successful surface functionalization. For instance, the hydrodynamic diameter of bare gold nanoparticles might be around 56 nm, but after interaction with L-cysteine, this can increase significantly to over 300 nm due to aggregation. jru-b.com

Table 3: Illustrative DLS Data for Nanoparticle Systems with and without L-cysteine

| Sample | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Colloidal Stability |

|---|---|---|---|

| Bare Gold Nanoparticles | 56.2 ± 5.8 | -12 | Low to Moderate |

| Gold Nanoparticles + L-cysteine | 324.0 ± 13.4 | +24 | Moderate (Aggregation Induced) |

Data adapted from a study on L-cysteine with gold nanoparticles for illustrative purposes. jru-b.com

Chiral Analysis and Enantiomeric Purity Assessment

As a chiral molecule, establishing the enantiomeric purity of this compound is crucial. Advanced analytical techniques are employed to separate and quantify enantiomers and to study their distinct three-dimensional structures in solution.

Derivatization Strategies for Diastereomer Formation in Chiral Separation (e.g., OPA/NAC, GITC)

A common and effective strategy for separating enantiomers via chromatography (e.g., HPLC) is to react them with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase.

OPA/NAC Method: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent, diastereomeric isoindole derivatives. nih.govnih.gov The primary amine of L-cysteine isopropyl ester would react under these conditions. The resulting diastereomers can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. This method is widely used for the chiral analysis of amino acids in complex biological matrices. nih.gov

GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate): This chiral reagent reacts with the primary amine group of the cysteine ester to form diastereomeric thiourea (B124793) derivatives. These derivatives can then be separated by chromatography.

The choice of derivatizing agent depends on the analytical requirements, such as detection method (UV or fluorescence), stability of the derivatives, and the specific enantiomers being analyzed. nih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies for Conformational Analysis in Solution

VCD and ROA are powerful chiroptical spectroscopic techniques that provide detailed information about the three-dimensional structure and conformational preferences of chiral molecules in solution. wikipedia.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. Theoretical calculations, often using density functional theory (DFT), can predict VCD spectra for different possible conformers. nih.gov By comparing the experimental VCD spectrum with the calculated spectra, the dominant conformations of this compound in a specific solvent can be identified. Studies on L-cysteine and its derivatives have shown that VCD is sensitive to changes in molecular conformation and hydrogen bonding interactions with solvent molecules. nih.govresearchgate.net

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. nih.gov Like VCD, ROA is exceptionally sensitive to molecular chirality and conformation. nih.gov It is particularly well-suited for studying biomolecules in aqueous solutions. ualberta.ca ROA spectra of cysteine derivatives can be used to probe the conformational equilibria of the molecule in solution, providing insights into the orientation of the side chain and backbone. nih.govacs.org

Advanced Chemometric Analysis for Spectroscopic Data Interpretation and Classification (e.g., Principal Component Analysis)

Spectroscopic techniques like FTIR and Raman generate large, complex datasets. Chemometric methods are statistical and mathematical tools used to extract meaningful information from this data.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. It reduces the dimensionality of a dataset while retaining most of the original variance. researchgate.net In the context of analyzing this compound, PCA can be applied to spectroscopic data (e.g., a series of FTIR or Raman spectra) to:

Differentiate Samples: PCA can distinguish between samples from different sources or batches by clustering them based on subtle spectral differences. researchgate.net For instance, PCA has been successfully used to differentiate L-cysteine derived from various natural sources based on their FTIR spectra. researchgate.net

Identify Key Spectral Features: The "loadings" plot in a PCA analysis reveals which wavenumbers (or variables) are most responsible for the observed separation between sample groups. This helps in identifying the specific molecular vibrations that differ among samples.

Quality Control: By establishing a PCA model for a standard, pure sample of this compound, subsequent batches can be analyzed to ensure they fall within the expected cluster, providing a rapid method for quality control.

The combination of spectroscopy and PCA offers a powerful, fast, and often non-destructive method for sample classification and analysis. myfoodresearch.com

Chemical Reactivity and Mechanistic Pathways Involving L Cysteine Isopropyl Ester Hydrochloride

Reactivity of the Thiol Group (-SH)

The thiol group is the most reactive moiety in L-cysteine isopropyl ester hydrochloride, acting as a potent nucleophile and being susceptible to oxidation. wikipedia.org Its reactivity is significantly influenced by the pH of the medium, as the deprotonated thiolate form (-S⁻) is a much stronger nucleophile than the protonated thiol.

The thiol group of this compound readily undergoes oxidation to form a disulfide bond, yielding the corresponding cystine diisopropyl ester. This reaction is a hallmark of cysteine and its derivatives. wikipedia.org The oxidation can be initiated by a variety of oxidizing agents, including molecular oxygen, hydrogen peroxide, and various metal ions. google.com In aqueous solutions, particularly at neutral or slightly alkaline pH, L-cysteine derivatives are readily oxidized by atmospheric oxygen. google.com The stability against oxidation is significantly increased in acidic solutions, which is one of the reasons for its preparation as a hydrochloride salt. google.com

The general reaction can be depicted as:

2 HS-CH₂-CH(NH₂)-COOCH(CH₃)₂ + [O] → (CH₃)₂CHOOC-CH(NH₂)-CH₂-S-S-CH₂-CH(NH₂)-COOCH(CH₃)₂ + H₂O

Mild oxidizing agents, such as hydrogen peroxide, are commonly used to effect this transformation under controlled conditions. More aggressive oxidants can lead to the formation of sulfinic and sulfonic acids. wikipedia.org

Table 1: Common Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Reference |

| Oxygen (air) | Neutral to alkaline pH | google.com |

| Hydrogen Peroxide | Mild conditions | |

| Iodine | In the presence of a base | wikipedia.org |

| Dimethyl sulfoxide (B87167) (DMSO) | Elevated temperatures | researchgate.net |

The nucleophilic nature of the thiol group allows it to participate in a variety of conjugation reactions, most notably the Michael addition to α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.net This reaction, also known as a thiol-Michael addition, is a versatile method for forming carbon-sulfur bonds. nih.gov The reaction proceeds through the nucleophilic attack of the thiolate anion on the β-carbon of the unsaturated system, leading to the formation of a stable thioether adduct.

The rate of the Michael addition is highly dependent on the pH of the reaction medium, as a higher pH favors the formation of the more nucleophilic thiolate anion. mdpi.com This reaction is highly specific for thiols, especially in the pH range of 6.5-7.5, where it is significantly faster than the competing addition of amino groups. mdpi.com

An example of a Michael acceptor is a maleimide (B117702) derivative, which reacts readily with cysteine derivatives to form a stable thiosuccinimide adduct. mdpi.com While specific studies on this compound are limited, the reactivity of its thiol group is expected to follow these general principles.

The thiol group of cysteine esters can act as a potent nucleophile in reactions with other sulfur-containing functional groups. A notable example is the reaction with dithioesters. Mechanistic studies on the reaction of cysteine with dithioesters propose an initial nucleophilic attack by the cysteine thiol on the thiocarbonyl carbon of the dithioester. This forms a tetrahedral intermediate which can then proceed through various pathways. In the context of H₂S donation, this intermediate can lead to the formation of a dihydrothiazole and the release of hydrogen sulfide (B99878). mdpi.com

While this research was conducted using cysteine and its methyl ester, the mechanism is expected to be similar for the isopropyl ester. mdpi.com The initial nucleophilic attack is often the rate-determining step in these transformations. mdpi.com

Hydrolysis Mechanisms of Ester Linkages

The isopropyl ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes.

Base-catalyzed hydrolysis, or saponification, proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt of L-cysteine and isopropanol (B130326). The rate of alkaline hydrolysis of cysteine esters can be influenced by the presence of other functional groups within the molecule. For instance, studies on S-(2-haloethyl)-L-cysteine esters have shown that the amino group can participate in an internal cyclization mechanism, accelerating the hydrolysis rate at alkaline pH. nih.gov

Enzymatic hydrolysis of L-cysteine isopropyl ester has been demonstrated in biological systems. For example, carboxylesterases have been shown to play a major role in the metabolism of L-cysteine isopropyl ester in rat lung slices. nih.gov This enzymatic activity leads to the intracellular release of L-cysteine.

Interactions with Metal Ions and Complexation Chemistry

The amino acid L-cysteine is a well-known chelating agent for a variety of metal ions, utilizing its amino, carboxyl, and thiol groups for coordination. nih.govnih.gov The esterification of the carboxyl group in this compound modifies its coordination properties, although the primary binding sites remain the amino and thiol groups. Upon hydrolysis of the ester, the resulting L-cysteine can fully participate in metal chelation.

The stability of metal complexes with L-cysteine varies depending on the metal ion. For instance, effective stability constants have been determined for cysteine with various iron sources. nih.gov

Table 2: Effective Stability Constants (Keff) of L-Cysteine with Iron Sources

| Iron Source | Keff Range | Reference |

| Ferric chloride | 6.81 × 10² to 2.78 × 10³ | nih.gov |

| Ferrous sulfate | 1.33 × 10⁵ to 1.36 × 10⁵ | nih.gov |

It is expected that this compound would also form complexes with various metal ions, although the stability constants may differ from those of L-cysteine due to the presence of the isopropyl ester group. The thiol group's high affinity for soft metal ions like mercury (Hg²⁺) and lead (Pb²⁺) is a key feature of cysteine chemistry. wikipedia.org

Reaction Kinetics and Thermodynamic Parameters of Thiol-Mediated Processes

The kinetics and thermodynamics of reactions involving the thiol group of cysteine and its esters have been the subject of several studies. The oxidation of L-cysteine and its methyl and ethyl esters in dimethyl sulfoxide has been modeled as a pseudo-first-order kinetic process, allowing for the estimation of thermodynamic parameters using Eyring's formulation. researchgate.net

A comprehensive theoretical study on the thermodynamics of bioconjugation reactions involving a model for the cysteine side chain (methanethiol) has provided valuable insights into the Gibbs free energies (ΔG) and enthalpies (ΔH) of these processes. mdpi.com While this data is not specific to this compound, it provides a useful framework for understanding the thermodynamic driving forces of its reactions.

Table 3: Calculated Thermodynamic Parameters for the Reaction of Methanethiol with Various Electrophiles in Water

| Electrophile | Reaction Type | ΔG (kJ/mol) | ΔH (kJ/mol) | Reference |

| N-methylmaleimide | Michael Addition | -55.92 | -76.88 | mdpi.com |

| 2-methyloxirane | Ring Opening | -77.84 | -85.73 | mdpi.com |

These values indicate that such reactions are thermodynamically favorable. The kinetics of these reactions are influenced by factors such as pH, temperature, and the specific reactants involved. For Michael additions, the rate is highly dependent on the nucleophilicity of the thiol, which is modulated by pH. mdpi.com

Experimental studies on the standard molar enthalpies of formation of L-cysteine and L-cystine provide fundamental thermodynamic data for these compounds. nih.gov The standard enthalpy of formation of gaseous L-cysteine has been determined to be -382.6 ± 1.8 kJ·mol⁻¹. nih.gov This value serves as a baseline for understanding the energetics of reactions involving cysteine derivatives.

Mechanistic Insights into Selectivity in Chemical Reactions (e.g., Cysteine-Selective Reactions)

The chemical reactivity of this compound in selective reactions is fundamentally governed by the inherent properties of the cysteine molecule, particularly the high nucleophilicity of the thiol group (-SH) in its side chain. The isopropyl ester modification at the carboxyl group primarily influences the compound's physical properties, such as solubility and cell permeability, which in turn can indirectly affect reaction selectivity by altering the effective concentration of the reactant at the site of interest. Once at the reaction site, particularly in biological systems, the ester is often hydrolyzed, releasing L-cysteine to participate in reactions.

The selectivity observed in reactions involving this compound is therefore largely attributable to the well-established principles of cysteine chemistry. Cysteine's thiol group is one of the most reactive functional groups found in proteins and peptides, making it a prime target for site-selective modifications.

Core Principles of Cysteine Selectivity:

The selectivity for the cysteine thiol in the presence of other nucleophilic residues (like lysine (B10760008) or histidine) is typically achieved by exploiting the unique characteristics of the sulfhydryl group:

Superior Nucleophilicity: The thiol group of cysteine has a pKa value of approximately 8.5. At physiological pH (around 7.4), a significant portion of cysteine residues exist as the more nucleophilic thiolate anion (S-). This thiolate is a potent nucleophile, reacting readily with soft electrophiles.

pH-Dependent Reactivity: The reactivity of other nucleophilic amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5), is significantly lower at neutral or slightly acidic pH because they remain largely protonated and thus non-nucleophilic. By controlling the pH of the reaction medium, selective modification of cysteine can be achieved.

Redox Activity: The thiol group can undergo oxidation-reduction reactions, most notably the formation of disulfide bonds (-S-S-). This reactivity is unique among the proteinogenic amino acids and is a cornerstone of protein structure and function.

Role of the Isopropyl Ester Group:

The isopropyl ester group in this compound does not directly participate in the chemical reactions of the thiol side chain. Instead, its influence on selectivity is more indirect and can be understood through the following mechanistic considerations:

Enhanced Delivery and Intracellular Concentration: The isopropyl ester increases the lipophilicity of the cysteine molecule compared to L-cysteine itself. This enhanced lipophilicity facilitates passage across cell membranes. Studies have shown that L-cysteine isopropyl ester (L-CIPE) leads to significantly higher intracellular concentrations of L-cysteine compared to administering L-cysteine directly. This is because the ester is readily hydrolyzed by intracellular carboxylesterases, releasing L-cysteine within the cell. This mechanism effectively concentrates the reactive thiol at the desired site of action, which can enhance the rate and selectivity of subsequent intracellular reactions.

Transient Protection: In synthetic applications, such as peptide synthesis, the esterification of the C-terminus, including with an isopropyl group, is a common strategy. During solid-phase peptide synthesis (SPPS), the isopropyl ester protects the C-terminal carboxyl group while the peptide chain is elongated. This protection prevents unwanted side reactions involving the carboxylate. The ester remains stable under the conditions used for Fmoc deprotection (piperidine) and coupling. This ensures that the thiol group of the cysteine residue is available for selective reactions if desired, or it can be protected by a separate thiol-specific protecting group. The choice of ester can influence loading efficiencies onto the resin support.

Mechanistic Pathways in Cysteine-Selective Reactions:

Once L-cysteine is made available (e.g., after hydrolysis of the isopropyl ester), it can participate in a variety of selective reactions. The mechanisms of these reactions are central to the field of bioconjugation and chemical biology. Common mechanistic pathways include:

Nucleophilic Substitution (SN2): The cysteine thiolate can act as a nucleophile, attacking electrophilic carbon centers, such as those in haloacetamides or alkyl halides. This results in the formation of a stable thioether bond. The selectivity arises from the high reactivity of the thiolate compared to other nucleophiles at neutral pH.

Michael Addition: Thiolates readily undergo conjugate addition to α,β-unsaturated carbonyl compounds, such as maleimides. This reaction is highly efficient and selective for cysteine residues and is widely used in protein labeling and the development of antibody-drug conjugates.

Desulfurization Reactions: Visible-light-mediated desulfurization reactions allow for the selective modification of peptides and proteins at cysteine residues, forming carbon-carbon bonds. This pathway proceeds via the generation of an alanyl radical, which can then be intercepted by a suitable reagent.

The table below summarizes key findings from research pertinent to the use and reactivity of cysteine esters, providing context for the role of the isopropyl ester group.

| Research Focus | Key Findings | Implication for Selectivity |

| Cellular Uptake | L-cysteine isopropyl ester (L-CIPE) significantly increases intracellular L-cysteine concentrations in rat lung slices compared to L-cysteine. This uptake is dependent on carboxylesterase activity. | The isopropyl ester acts as a delivery vehicle, increasing the local concentration of the reactive thiol inside cells, thereby enhancing the potential for selective intracellular reactions. |

| Peptide Synthesis | C-terminal isopropyl esters of cysteine are compatible with Fmoc-based solid-phase peptide synthesis, serving as a stable protecting group for the carboxyl terminus. | In synthesis, the ester group allows for the selective presentation of the cysteine residue within a peptide sequence for subsequent specific modifications. |

| Bioconjugation | Cysteine's strong nucleophilic side chain makes it an ideal target for chemo-selective modification of proteins through reactions like Michael addition and nucleophilic substitution. | The fundamental reactivity of the thiol group, made available from the ester, dictates the selectivity in bioconjugation reactions. |

Biochemical and Biological Roles of L Cysteine Esters Mechanistic Perspectives

Contribution to Intracellular Thiol-Disulfide Redox Homeostasis

Intracellular thiol-disulfide redox homeostasis is a dynamic equilibrium between reduced thiol (-SH) groups and their oxidized disulfide (-S-S-) counterparts. This balance is fundamental for the regulation of a vast array of cellular processes, including signal transduction, enzyme catalysis, and transcription factor activity. rpi.edunih.gov The cysteine/cystine (Cys/CySS) couple is a major determinant of the cellular redox environment, second only to the glutathione (B108866)/glutathione disulfide (GSH/GSSG) pool. researchgate.net

L-cysteine isopropyl ester hydrochloride contributes directly to this balance by serving as an efficient intracellular source of L-cysteine. nih.gov The increased availability of cysteine, a potent antioxidant in its own right, bolsters the cell's reducing capacity. nih.gov It directly participates in thiol-disulfide exchange reactions, helping to maintain proteins in their functional, reduced state and protecting them from oxidative damage. kyoto-u.ac.jp

The primary mechanism through which L-cysteine esters fortify the thiol-disulfide redox state is by providing the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells. nih.gov By increasing the intracellular cysteine concentration, these esters promote GSH production, which in turn enhances the cell's capacity to neutralize reactive oxygen species (ROS) and maintain a reducing intracellular environment. nih.govkyoto-u.ac.jp This replenishment of the GSH pool is critical for restoring redox homeostasis under conditions of oxidative stress. researchgate.net

| Molecule/System | Role in Thiol-Disulfide Homeostasis |

| L-Cysteine | Direct antioxidant; maintains protein thiols in a reduced state; precursor for glutathione. |

| Cystine | Oxidized form of cysteine; its reduction to cysteine consumes cellular reducing equivalents. |

| Glutathione (GSH) | Major intracellular antioxidant; detoxifies reactive oxygen species; regenerates other antioxidants. |

| L-Cysteine Isopropyl Ester | Prodrug that increases intracellular L-cysteine levels, thereby supporting the entire thiol-disulfide system. |

| Thiol-Disulfide Exchange | Reversible reactions that regulate protein function and protect against irreversible oxidation. kyoto-u.ac.jp |

Participation in Glutathione Biosynthesis and Related Sulfur Metabolic Pathways

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a tripeptide synthesized in a two-step, ATP-dependent process. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine, catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine (B1666218), catalyzed by glutathione synthetase (GS). wikipedia.org The availability of cysteine is the most critical factor controlling the rate of GSH synthesis. nih.govresearchgate.net

This compound directly participates in this pathway by ensuring a sustained intracellular supply of cysteine. nih.gov Upon hydrolysis, the released cysteine becomes immediately available for GCL, driving the synthesis of GSH. nih.govkyoto-u.ac.jp Studies using rat lung slices have demonstrated that L-cysteine isopropyl ester is highly effective at elevating intracellular cysteine levels and replenishing GSH pools that have been depleted. nih.gov This makes cysteine esters valuable tools for modulating cellular GSH status.

Cysteine is also a central hub in the broader network of sulfur metabolism. researchgate.net It can be synthesized endogenously from the essential amino acid methionine via the transsulfuration pathway, which is particularly active in the liver. researchgate.netwikipedia.org In this pathway, methionine is converted to homocysteine, which then reacts with serine to form cystathionine (B15957), and finally, cysteine. wikipedia.org Conversely, cysteine serves as a precursor for other vital sulfur-containing compounds, including taurine, coenzyme A, and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). nih.govwikipedia.org By providing an exogenous source of cysteine that feeds directly into the cellular pool, this compound can influence the flux through these interconnected metabolic routes, impacting not only GSH levels but also the synthesis of other critical sulfur-containing biomolecules.

| Enzyme | Reaction Catalyzed | Role in Glutathione Biosynthesis |

| Glutamate-Cysteine Ligase (GCL) | L-glutamate + L-cysteine + ATP → γ-L-glutamyl-L-cysteine + ADP + Pi | Catalyzes the first and rate-limiting step. |

| Glutathione Synthetase (GS) | γ-L-glutamyl-L-cysteine + glycine + ATP → Glutathione (GSH) + ADP + Pi | Catalyzes the second and final step. |

| Intracellular Esterases | L-cysteine isopropyl ester + H₂O → L-cysteine + Isopropanol (B130326) | Releases the cysteine substrate required by GCL. |

Interplay with Amino Acid Transport Systems and Cellular Cysteine Availability

The availability of cysteine to a cell is tightly regulated by a complex interplay of transport systems located at both the plasma membrane and the membranes of intracellular organelles like the lysosome. L-cysteine esters interact with this system by providing an alternative, transporter-independent route of entry. Their increased lipophilicity allows them to diffuse across the cell membrane, after which they are hydrolyzed to release cysteine into the cytoplasm. rpi.edunih.gov This mechanism bypasses the specific carrier proteins that normally govern cysteine uptake and efflux.

Lysosomes are acidic organelles responsible for the degradation of cellular macromolecules, including proteins. acs.org During proteolysis, cysteine residues are released and often oxidize to form the more stable dimer, cystine. To be reutilized by the cell, this cystine must be transported from the lysosome into the cytoplasm. This crucial efflux is mediated by a specific lysosomal membrane transporter called cystinosin. researchgate.netacs.org Cystinosin functions as a H⁺/cystine symporter, utilizing the proton gradient maintained across the lysosomal membrane to drive the transport of cystine into the cytosol. researchgate.net Once in the cytosol, cystine is rapidly reduced to two molecules of cysteine, which then become available for metabolic processes such as GSH synthesis. wikipedia.org The importance of this transporter is highlighted by the genetic disorder cystinosis, where mutations in the gene encoding cystinosin lead to a massive accumulation of cystine crystals within lysosomes, causing severe cellular damage. wikipedia.orgacs.org

This compound provides cysteine to the cytoplasm through a pathway that is entirely independent of lysosomal function and cystinosin activity. This makes it a potentially valuable tool for increasing cellular cysteine in contexts where lysosomal efflux may be compromised.

The primary mechanism for the uptake of extracellular L-cysteine into many cell types, particularly neurons, is through specific plasma membrane transporters. nih.gov Among the five known subtypes of excitatory amino acid transporters (EAATs), the neuronal isoform EAAT3 (also known as EAAC1) is unique in its capacity to efficiently transport L-cysteine in addition to its primary substrate, glutamate. nih.govkyoto-u.ac.jp This transporter is a primary means for neurons to acquire the cysteine necessary for synthesizing GSH, which is essential for protecting against oxidative stress and excitotoxicity. nih.govnih.gov The activity of EAAT3 is a critical point of regulation for neuronal cysteine availability. For instance, its function can be inhibited by certain drugs, such as morphine, leading to diminished intracellular cysteine levels and a compromised antioxidant capacity. nih.govnih.govhilarispublisher.com

L-cysteine esters circumvent the reliance on transporters like EAAT3. rpi.edunih.gov Because they can penetrate the cell membrane directly, they can restore intracellular cysteine levels even when transporter function is inhibited. nih.govnih.govhilarispublisher.com This property underscores the utility of cysteine prodrugs in experimental and potentially therapeutic settings where enhancing cellular cysteine independently of its natural transport mechanisms is desired.

| Transporter | Location | Substrate(s) | Function |

| Cystinosin | Lysosomal Membrane | Cystine, H⁺ | Mediates the efflux of cystine from the lysosome into the cytoplasm. researchgate.netacs.org |

| EAAT3 (EAAC1) | Plasma Membrane (esp. Neurons) | L-Glutamate, L-Cysteine | Mediates the uptake of extracellular L-cysteine into the cell. nih.govkyoto-u.ac.jp |

| System x_c⁻ | Plasma Membrane | Cystine, Glutamate | Imports cystine into the cell in exchange for intracellular glutamate. |

Role in Enzymatic Reactions and Peptide Biochemistry

Once delivered into the cell and de-esterified, the liberated L-cysteine participates in a wide spectrum of enzymatic reactions and biochemical processes. The unique chemical properties of its thiol (-SH) side chain, which is a potent nucleophile and can undergo redox reactions, make cysteine a highly versatile amino acid. nih.gov It is frequently found in the active sites of enzymes, where it plays a direct role in catalysis, and it is also a key building block in peptide and protein structures. wikipedia.org this compound functions as the precursor, providing the essential cysteine molecule that is then utilized in these diverse biochemical roles.

In the context of enzymatic reactions, the L-cysteine delivered by its isopropyl ester can play multiple roles, particularly in reactions catalyzed by cysteine proteases like papain.

As a substrate , amino acid esters are widely used in the enzymatic synthesis of peptides. Under specific, non-hydrolytic conditions, proteases can catalyze the formation of peptide bonds. kyoto-u.ac.jp In papain-catalyzed synthesis, an amino acid ester (the acyl donor) is recognized by the enzyme. The active site cysteine thiol of papain performs a nucleophilic attack on the ester's carbonyl carbon, forming a covalent thioester intermediate and releasing the alcohol (in this case, isopropanol). kyoto-u.ac.jpwikipedia.org This activated acyl-enzyme intermediate then reacts with the amino group of a second amino acid (the nucleophile) to form a new dipeptide. kyoto-u.ac.jp L-cysteine isopropyl ester can thus serve as a building block in the chemoenzymatic synthesis of specific cysteine-containing peptides. nih.gov

While not a cofactor in the classical sense (a non-protein molecule required for activity), free L-cysteine plays a crucial, supportive role in the catalysis of cysteine proteases. hilarispublisher.com Papain's catalytic activity is dependent on its active site cysteine residue (Cys-25) being in the reduced thiol state. This thiol is susceptible to oxidation, which leads to the formation of a disulfide and inactivation of the enzyme. To prevent this, a reducing agent is often included in the reaction medium. researchgate.net Free L-cysteine is an ideal candidate for this role, acting as an antioxidant to maintain the active site thiol in its necessary reduced form, thereby ensuring sustained catalytic activity. researchgate.net Therefore, the L-cysteine released from this compound can function to preserve the activity of enzymes like papain during peptide synthesis.

| Component | Role in Papain-Catalyzed Oligopeptide Synthesis |

| Papain | Cysteine protease that serves as the biocatalyst. |

| L-Cysteine Isopropyl Ester | Can act as an acyl donor substrate for incorporation into a new peptide. |

| Free L-Cysteine (from hydrolysis) | Acts as a reducing agent/antioxidant to maintain the active site cysteine of papain in its catalytically active, reduced state. researchgate.net |

| Acyl-Enzyme Intermediate | A transient covalent thioester formed between the substrate and the active site cysteine of papain. wikipedia.org |

Involvement in Lanthionine (B1674491) Synthetase Mechanisms (e.g., Michael-type Addition)

Lanthionine and its derivatives are thioether-containing amino acids that form intramolecular cross-links in a class of ribosomally synthesized and post-translationally modified peptides known as lanthipeptides. The formation of these lanthionine bridges is a critical step that confers structural rigidity and biological activity to these molecules. This process is catalyzed by a family of enzymes called lanthionine synthetases (or lanthipeptide synthetases).

The core chemical reaction involves a Michael-type addition. nih.govresearchgate.net This reaction proceeds in two key stages catalyzed by lanthionine synthetases on a precursor peptide:

Dehydration: Specific serine (Ser) and threonine (Thr) residues within the precursor peptide are dehydrated by a dehydratase enzyme (LanB, or a domain of LanM/LanL) to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. plos.org These α,β-unsaturated amino acids are the electrophilic acceptors in the subsequent reaction.

Cyclization (Michael Addition): A cyclase enzyme (LanC, or a cyclase domain) then facilitates the intramolecular nucleophilic attack of a cysteine (Cys) thiol group onto the electrophilic double bond of a Dha or Dhb residue. plos.org This conjugate addition forms the characteristic thioether cross-link of lanthionine or methyllanthionine. nih.gov

The direct role of this compound is not as a substrate for the cyclization reaction itself, as the process occurs on cysteine residues already incorporated into a precursor peptide. Instead, its primary function is to serve as an efficient delivery vehicle for L-cysteine into the cell. L-cysteine esters can readily cross cell membranes, after which they are hydrolyzed by intracellular esterases to release L-cysteine. This increases the intracellular pool of L-cysteine available for ribosomal protein synthesis, ensuring that precursor peptides are synthesized with the necessary cysteine residues required for subsequent modification by lanthionine synthetases.

| Step | Enzyme/Domain | Substrate Residue(s) | Reaction Type | Product Residue(s) |

|---|---|---|---|---|

| 1. Dehydration | Dehydratase (e.g., LanB, LanM) | Serine / Threonine | Elimination | Dehydroalanine (Dha) / Dehydrobutyrine (Dhb) |

| 2. Cyclization | Cyclase (e.g., LanC, LanM) | Cysteine + Dha/Dhb | Michael-type Addition | Lanthionine / Methyllanthionine |

Modulation of Cysteine-Related Metabolic Enzymes (e.g., L-Cysteine Desulfhydrase Activity)

The intracellular concentration of L-cysteine is tightly regulated, as it is a central hub in sulfur metabolism but can be toxic at high levels. nih.govresearchgate.net Enzymes involved in cysteine catabolism play a key role in maintaining this homeostasis. One such enzyme is L-cysteine desulfhydrase, which degrades L-cysteine into pyruvate, ammonia, and hydrogen sulfide (H₂S). nih.gov

This compound modulates the activity of such enzymes indirectly by increasing the availability of their substrate. The native L-cysteine molecule is a zwitterion and is transported into cells via specific amino acid transporters. nih.govfrontiersin.org Certain conditions or compounds can inhibit these transporters, leading to a deficit of intracellular cysteine. nih.gov L-cysteine esters bypass this transport system due to their increased lipophilicity, allowing them to diffuse across the cell membrane.

Once inside the cell, carboxylesterases rapidly cleave the isopropyl ester, releasing free L-cysteine. This sudden increase in the intracellular L-cysteine pool directly impacts the kinetics of cysteine-metabolizing enzymes. For an enzyme like L-cysteine desulfhydrase, which follows Michaelis-Menten kinetics, an increase in substrate concentration will lead to a corresponding increase in the rate of reaction, up until the enzyme becomes saturated. Therefore, this compound acts as a potent modulator of cysteine-related metabolic pathways by ensuring a robust supply of the primary substrate. This mechanism is crucial for restoring cysteine levels in states of deficiency or for studies investigating the downstream effects of cysteine metabolism. nih.govfrontiersin.org

| Condition | Intracellular Cysteine Level | Substrate Availability for Cysteine Desulfhydrase | Predicted Enzyme Activity Rate |

|---|---|---|---|

| Basal State | Low / Regulated | Limiting | Basal Rate |

| L-Cysteine Ester Administration | High | Saturating | Increased Rate (approaching Vmax) |

| Transport Inhibition (No Ester) | Very Low | Highly Limiting | Very Low Rate |

Interaction with Biological Membranes and Lipid Systems (e.g., Multilamellar Vesicles)

The fundamental reason for synthesizing this compound is to modify its interaction with biological membranes. The esterification of the carboxylic acid group with isopropanol neutralizes the negative charge and adds a nonpolar alkyl group, significantly increasing the molecule's lipophilicity or "fat-friendliness." This enhanced lipophilicity is the key to its biological utility.

This principle has been explored using model membrane systems, such as lipid monolayers and multilamellar vesicles (MLVs), which are concentric spheres of lipid bilayers that mimic the structure of cell membranes. conicet.gov.ar Studies on cysteine and its ester derivatives with dipalmitoylphosphatidylcholine (DPPC) monolayers have shown that while L-cysteine itself has low surface activity, the ester derivatives can insert themselves into preformed lipid monolayers at much higher surface pressures. conicet.gov.arresearchgate.net This indicates a more favorable interaction and deeper penetration into the lipid environment for the esterified form.

Techniques like Differential Scanning Calorimetry (DSC) can be used to probe these interactions in MLVs. nih.gov DSC measures the heat absorbed by a lipid bilayer during its phase transition from a rigid gel state to a fluid liquid-crystalline state. Small molecules that insert into the bilayer disrupt the ordered packing of the lipid acyl chains. This disruption typically leads to a decrease in the phase transition temperature (Tm) and a broadening of the transition peak, indicating a less cooperative melting process. nih.gov It is expected that this compound would partition into the hydrophobic core and/or the interfacial region of the lipid bilayer, thereby fluidizing the membrane and facilitating its own transport across it.

| Biophysical Parameter | Predicted Effect | Underlying Mechanism |

|---|---|---|

| Membrane Permeability | Increase | Enhanced lipophilicity allows bypassing of polar-selective transport channels. |

| Phase Transition Temp (Tm) | Decrease | Insertion of the isopropyl ester group disrupts the ordered packing of lipid acyl chains. |

| Phase Transition Enthalpy (ΔH) | Decrease | Weakens the van der Waals interactions between lipid chains, requiring less energy for melting. |

| Monolayer Insertion | Favorable | The nonpolar ester moiety preferentially interacts with the hydrophobic lipid tails. conicet.gov.arresearchgate.net |

Computational and Theoretical Investigations of L Cysteine Isopropyl Ester Hydrochloride

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For L-cysteine isopropyl ester hydrochloride, MD simulations are crucial for exploring its conformational landscape and understanding how it interacts with solvents, which is fundamental to its function and stability.

Conformational Sampling: The flexibility of the L-cysteine isopropyl ester molecule, with several rotatable bonds, gives rise to numerous possible three-dimensional arrangements or conformations. MD simulations can sample these various conformations by simulating the molecule's motion, providing a picture of the most probable and energetically favorable shapes it adopts. This is essential for understanding its interactions with biological targets or other molecules.

Solvation Effects: The behavior of this compound is significantly influenced by its environment, particularly in aqueous solutions. MD simulations can model the interactions between the molecule and surrounding solvent molecules explicitly (modeling individual solvent molecules) or implicitly (treating the solvent as a continuous medium). Studies on analogous molecules like L-cysteine ethyl ester hydrochloride have used both polarizable continuum models (implicit) and solute-solvent clusters (explicit) to simulate the influence of an aqueous environment. nih.govresearchgate.net These simulations help to explain the behavior of the molecule's bioactive sites, such as the thiol (-SH) and protonated amine (-NH3+) groups, in solution. nih.govresearchgate.net By analyzing the simulation trajectories, researchers can characterize the hydrogen bonding network and other non-covalent interactions that dictate the molecule's solubility and reactivity in a biological context.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, reaction pathways, and energies with high accuracy.

Reaction Mechanisms: DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving L-cysteine esters. For instance, DFT can be used to model the hydrolysis of the ester bond, a critical reaction for prodrug activation. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction pathway and activation energy barriers. DFT studies on related cysteine compounds have successfully modeled reactions involving the nucleophilic thiol group, such as Michael additions, providing detailed mechanistic insights that are difficult to obtain experimentally.

Electronic Structure: DFT provides a detailed picture of the electron distribution within the this compound molecule. This is key to understanding its chemical reactivity. Analysis of the electronic structure can identify the most electron-rich and electron-deficient sites, predicting where the molecule is likely to undergo nucleophilic or electrophilic attack. Furthermore, DFT is used to perform Natural Bond Orbital (NBO) analysis, which reveals hyperconjugative interactions (stabilizing interactions between filled and empty orbitals) within the molecule. nih.gov Such analyses on the ethyl ester analog have provided insights into the electronic behavior related to the thiol and amine groups. nih.gov DFT can also be used to explore the stability of different polymorphs (crystal structures) by analyzing the energetics of various hydrogen-bonding motifs, such as S-H···S versus S-H···O interactions, which are critical for the solid-state structure of cysteine derivatives. nih.gov

Thermodynamic Modeling of Phase Equilibria and Solubility Behavior in Various Solvent Systems

The solubility of this compound in different solvents is a critical property for its application in various fields. Thermodynamic models are employed to correlate and predict this solubility behavior based on experimental data.

Phase Equilibria and Solubility Data: The solid-liquid equilibrium of amino acid ester hydrochlorides is typically determined by measuring their solubility at various temperatures in a range of pure and binary solvent systems. For the closely related L-cysteine methyl ester hydrochloride, solubility has been measured in numerous solvents, including alcohols (methanol, ethanol, isopropanol), esters, and chlorinated hydrocarbons. acs.orgresearchgate.net These studies consistently show that solubility increases with rising temperature. acs.orgresearchgate.net The choice of solvent significantly impacts solubility, with polarity, Hildebrand solubility parameters, and hydrogen-bonding interactions being the main influencing factors. acs.orgresearchgate.net

Thermodynamic Models: To analyze and correlate the experimental solubility data, several thermodynamic models are used. These mathematical models fit the experimental data and allow for the prediction of solubility at conditions that have not been experimentally measured. Common models applied to L-cysteine ester hydrochlorides include the modified Apelblat model, the Yaws model, and the Jouyban-Acree model. acs.orgresearchgate.netacs.org The accuracy and suitability of these models are often evaluated using statistical methods like the Akaike Information Criterion. acs.orgresearchgate.net

| Thermodynamic Model | Description | Application to L-Cysteine Esters |

|---|---|---|

| Modified Apelblat Model | A semi-empirical equation that relates the mole fraction solubility of a solute to temperature. | Used to successfully correlate the temperature-dependent solubility of L-cysteine and its methyl ester in various solvents. acs.orgacs.org |

| Yaws Model | Relates solubility to temperature using parameters derived from the solid's melting properties and heat capacity changes. | Applied to model the solubility of L-cysteine methyl ester hydrochloride. acs.orgresearchgate.net |

| Jouyban-Acree Model | A versatile model used to correlate solubility in binary solvent mixtures at various temperatures. | Employed to describe the solubility of L-cysteine and its methyl ester in mixed solvent systems. acs.orgacs.org |

Prediction of Spectroscopic Signatures and Vibrational Properties

Computational methods are essential for interpreting experimental spectra and understanding the vibrational properties of molecules. By predicting spectroscopic signatures, researchers can assign specific spectral features to the vibrations of different functional groups within this compound.

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman spectroscopy are key experimental techniques for studying the vibrational modes of molecules. For complex molecules, assigning the observed spectral bands to specific atomic motions can be challenging. Computational chemistry, particularly DFT, is used to calculate the vibrational frequencies and intensities. These theoretical spectra are then compared with experimental data to provide a detailed and reliable assignment of the vibrational modes.

Computational and Experimental Synergy: Research on the analogous L-cysteine ethyl ester hydrochloride provides a template for this approach. nih.govresearchgate.net In that work, IR and Raman spectra were collected for both the solid state and aqueous solutions. DFT calculations were then performed to predict the vibrational frequencies. nih.govresearchgate.net This combined approach allows for a detailed understanding of how the vibrations of specific functional groups, such as the protonated amine (NH3+), thiol (SH), and carbonyl (C=O) groups, appear in the spectra and how they are affected by the surrounding environment (e.g., solid-state packing forces vs. solvation in water). nih.govresearchgate.net For instance, hydrogen bonding significantly influences the frequency of N-H and S-H stretching vibrations, a phenomenon that can be accurately modeled with DFT. mdpi.com

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|---|

| -SH (Thiol) | Stretching (ν) | ~2550 | Characteristic band for the thiol group; its position is sensitive to hydrogen bonding. mdpi.com |

| -NH₃⁺ (Protonated Amine) | Stretching (ν) | ~3000-3200 | Indicates the protonated state of the amine group; broad due to strong hydrogen bonding. |

| C=O (Ester Carbonyl) | Stretching (ν) | ~1730-1750 | Strong, characteristic absorption for the ester functional group. |

| C-O (Ester) | Stretching (ν) | ~1100-1300 | Part of the ester fingerprint region. |

| C-S | Stretching (ν) | ~600-750 | Weak absorption, characteristic of the carbon-sulfur bond. |

Applications As a Chemical Reagent and Intermediate in Advanced Materials and Synthesis

Utility in Peptide and Oligopeptide Synthesis as a Functionalized Building Block

In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), L-cysteine isopropyl ester hydrochloride is utilized as a functionalized building block for introducing a C-terminal cysteine residue with a modified carboxyl terminus. The isopropyl ester masks the carboxylic acid, which can increase the hydrophobicity of the resulting peptide and improve its membrane permeability. nih.gov

A key application involves a side-chain anchoring strategy for SPPS. nih.gov In this method, the N-terminally protected form, such as Fmoc-L-cysteine isopropyl ester (Fmoc-Cys-OiPr), is anchored to a trityl-based resin via its thiol side chain. nih.govnih.gov This approach is advantageous as it avoids the activation of the α-carboxyl group of the cysteine during resin loading, a step that is known to be a high-risk point for racemization (loss of chirality). nih.gov Once anchored, the peptide chain is elongated from the N-terminus using standard SPPS protocols. nih.gov The final peptide ester can be cleaved from the resin under acidic conditions. nih.gov

Research has shown varying loading efficiencies for different cysteine alkyl esters onto trityl chloride resin, highlighting the influence of the ester group's steric bulk. nih.gov

| Fmoc-Protected Cysteine Ester | Loading Efficiency onto Trityl Resin (%) |

|---|---|

| Fmoc-Cys-OMe (Methyl Ester) | >85 |

| Fmoc-Cys-OEt (Ethyl Ester) | 55 |

| Fmoc-Cys-OiPr (Isopropyl Ester) | 46 |

Table 1. Loading efficiencies of various Fmoc-protected cysteine alkyl esters onto trityl chloride resin for solid-phase peptide synthesis. Data sourced from research on side-chain anchoring strategies. nih.gov

Derivatization for Novel Chemical Entities and Functional Molecules

The reactive functional groups of this compound allow for its derivatization into a variety of novel chemical entities. The thiol group is particularly susceptible to modification, enabling the synthesis of molecules with unique chemical and biological properties.

One significant derivatization is S-nitrosation, which involves the conversion of the thiol group to a thionitrite (-SNO). The S-nitrosation of L-cysteine ethyl ester has been demonstrated to produce S-nitroso-L-cysteine ethyl ester, a lipophilic compound capable of crossing cellular membranes and acting as an intracellular S-nitrosating agent. acs.orgnih.gov This reaction is typically performed by treating the cysteine ester hydrochloride with a nitrosating agent like ethyl nitrite. acs.orgnih.gov The resulting S-nitroso derivative of the isopropyl ester would be expected to have similar properties, serving as a tool for studying the biochemistry of nitric oxide. nih.gov

Another important class of derivatives is thiazolidines. L-cysteine and its esters can undergo a condensation reaction with aldehydes and ketones to form thiazolidine-4-carboxylic acid derivatives. nih.govnanobioletters.commdpi.com This reaction provides a pathway to synthesize heterocyclic compounds that are valuable as chiral building blocks and have been investigated for various applications. nih.govrsc.org The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization involving the thiol group. nanobioletters.com this compound can serve as the precursor for such syntheses, yielding thiazolidine (B150603) derivatives with a C-terminal isopropyl ester.

Functionalization of Nanomaterials and Surfaces

The strong affinity of the thiol group for noble metal surfaces makes this compound an effective agent for the functionalization and stabilization of nanomaterials. This surface modification is crucial for controlling the properties, stability, and biocompatibility of nanoparticles and other advanced materials.

L-cysteine and its derivatives are widely used to functionalize gold nanoparticles (AuNPs). researchgate.net The interaction is based on the formation of a strong coordinate bond between the sulfur atom of the thiol group and gold atoms on the nanoparticle surface. researchgate.net This process can lead to the displacement of weaker stabilizing agents, such as citrate (B86180), from the AuNP surface. nih.gov

Cysteine esters, including L-cysteine methyl ester hydrochloride, have been used as both a reducing agent for gold salts (HAuCl4) and a stabilizing (capping) agent in the synthesis of AuNPs. researchgate.net The resulting ester-functionalized AuNPs exhibit high colloidal stability. researchgate.net The ester group, being bulkier than a carboxylate, modifies the surface chemistry of the nanoparticle, influencing its charge and interaction with the surrounding medium. This surface functionalization is a key step in preparing AuNPs for further conjugation with other molecules. nih.gov

| Nanoparticle System | Observation | Reference |

|---|---|---|

| Citrate-stabilized AuNPs + L-cysteine | Formation of an organic double layer as cysteine replaces the citrate layer. | nih.gov |

| L-cysteine methyl ester-stabilized AuNPs | High colloidal stability over a wide pH range (3 to 11). | researchgate.net |

| Bare AuNPs vs. L/D-Cysteine-modified AuNPs | Zeta potential changed from -32.4 mV to approx. -20 mV upon cysteine modification. | nih.gov |

| AuNPs + L-cysteine | Induces aggregation, causing a red-shift in the surface plasmon resonance peak. | nih.govresearchgate.net |

Table 2. Summary of research findings on the functionalization of gold nanoparticles (AuNPs) with cysteine and its derivatives.

In the field of graphene-based materials, L-cysteine has been employed as an effective and environmentally friendly reagent for the reduction and functionalization of graphene oxide (GO). nanobioletters.comrsc.org GO is an oxidized form of graphene that is electrically insulating and highly dispersible in water due to its oxygen-containing functional groups (e.g., hydroxyl, epoxy, carboxyl). The reduction of GO to reduced graphene oxide (rGO) is necessary to restore its electrical conductivity.

L-cysteine serves a dual purpose in this process. Its thiol group acts as a reducing agent, removing oxygen functional groups from the GO surface. nih.govresearchgate.net Simultaneously, the L-cysteine molecule can covalently attach to the graphene lattice, acting as a functionalizing and bridging agent that prevents the rGO sheets from restacking. rsc.org This functionalization creates porous, three-dimensional hydrogel structures with significantly improved electrical conductivity compared to the starting GO material. rsc.org The presence of amino and carboxylic acid groups from the cysteine on the rGO surface also provides sites for further modification or interaction with other molecules. researchgate.net While studies have focused on L-cysteine, its isopropyl ester derivative offers a pathway to introduce a modified functional group onto the rGO surface.

| Property | Graphene Oxide (GO) | L-cysteine-reduced GO (rGO) | Reference |

|---|---|---|---|

| Conductivity | Low (Insulating) | Improved by 4-5 orders of magnitude | rsc.org |

| Structure | Individual sheets | Porous hydrogel with bridged, layered nanosheets | rsc.org |

| Mechanism | N/A | Reduction of oxygen groups by thiol; covalent attachment and bridging by cysteine molecules | rsc.orgnih.gov |